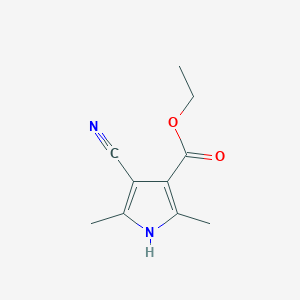

ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate

CAS No.: 67271-63-0

Cat. No.: VC4493661

Molecular Formula: C10H12N2O2

Molecular Weight: 192.218

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67271-63-0 |

|---|---|

| Molecular Formula | C10H12N2O2 |

| Molecular Weight | 192.218 |

| IUPAC Name | ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C10H12N2O2/c1-4-14-10(13)9-7(3)12-6(2)8(9)5-11/h12H,4H2,1-3H3 |

| Standard InChI Key | RJNYBMUTPFUPHO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC(=C1C#N)C)C |

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound features a pyrrole ring—a five-membered aromatic heterocycle containing one nitrogen atom—substituted at positions 2, 3, 4, and 5. Key substituents include:

-

Cyano group (-CN) at position 4, which confers electron-withdrawing characteristics.

-

Methyl groups (-CH₃) at positions 2 and 5, enhancing steric bulk and modulating ring reactivity.

-

Ethyl ester (-COOEt) at position 3, contributing to solubility in organic solvents and serving as a handle for further functionalization .

The planar pyrrole ring adopts a slightly distorted geometry due to steric interactions between the methyl groups and the ester moiety. Density functional theory (DFT) studies on analogous pyrrole derivatives suggest that substituents significantly influence the ring’s electron density distribution, with the cyano group polarizing the π-system .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 152°C | |

| Boiling Point | 401.9±45.0°C (predicted) | |

| Density | 1.17±0.1 g/cm³ | |

| LogP (Partition Coefficient) | 1.68 |

The relatively high melting point reflects strong intermolecular interactions, likely due to hydrogen bonding involving the pyrrole NH group and dipole-dipole interactions from the cyano and ester substituents. The predicted boiling point aligns with trends observed in similarly substituted heterocycles .

Synthesis and Manufacturing

Industrial-Scale Production

Industrial manufacturing would likely employ continuous flow reactors to optimize yield and purity. Key considerations include:

-

Catalyst Recycling: Use of immobilized catalysts to reduce costs.

-

Waste Management: Neutralization of acidic byproducts and recovery of solvents.

-

Quality Control: HPLC monitoring (C18 column, acetonitrile/water mobile phase) to ensure ≥98% purity .

Chemical Reactivity and Functionalization

Electrophilic Substitution

-

Nitration: Reaction with nitric acid/sulfuric acid mixture yields nitro derivatives, though the cyano group may require protection to prevent side reactions .

-

Halogenation: Bromine in dichloromethane introduces bromine atoms at position 4, facilitated by the electron-withdrawing cyano group.

Transformations of Functional Groups

-

Cyano Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the -CN group to a primary amine (-CH₂NH₂), expanding utility in pharmaceutical synthesis.

-

Ester Hydrolysis: Treatment with aqueous NaOH produces the corresponding carboxylic acid, which can undergo decarboxylation at elevated temperatures .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Infrared (IR) Spectroscopy

-

Strong absorption at 2240 cm⁻¹ (C≡N stretch).

-

Ester carbonyl (C=O) vibration at 1720 cm⁻¹.

Computational Insights

DFT studies (B3LYP/6-311++G(d,p)) on analogous compounds reveal:

-

HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

-

Electrostatic Potential: Negative charge localized on the cyano and ester oxygen atoms, guiding interactions with electrophiles .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules:

-

Anticancer Agents: Functionalization of the ester group yields prodrugs targeting tyrosine kinase receptors.

-

Antimicrobials: Cyano-to-amine conversion produces compounds with activity against Gram-positive bacteria .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume